

Comparative Analysis of Jak-IN-19 and Other Clinically Relevant JAK Inhibitors

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Compound of Interest

Compound Name: *Jak-IN-19*

Cat. No.: *B12426954*

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A comprehensive guide for researchers and drug development professionals on the reproducibility of experimental results for the novel JAK inhibitor, **Jak-IN-19**, in comparison to established alternatives.

This guide provides a detailed comparison of the experimental data for the novel Janus kinase (JAK) inhibitor, **Jak-IN-19**, alongside a panel of clinically relevant JAK inhibitors: Ruxolitinib, Tofacitinib, Fedratinib, Upadacitinib, and Abrocitinib. The objective is to offer a clear, data-driven resource for researchers to evaluate the performance of **Jak-IN-19** and understand the reproducibility of its experimental findings in the context of existing therapies. All data is presented in standardized tables, and detailed experimental protocols for key assays are provided. Visualizations of the JAK-STAT signaling pathway and experimental workflows are included to facilitate a deeper understanding of the underlying mechanisms and methodologies.

Introduction to Jak-IN-19

Jak-IN-19 is a potent, research-stage Janus kinase inhibitor.[1] It has been investigated for its potential in lung delivery and is noted for its good retentive properties in lung tissue, which is attributed to its reduced metabolism by Aldehyde Oxidase (AO).[1] This characteristic suggests its potential for targeted therapies in respiratory and inflammatory conditions.

Biochemical Potency and Selectivity

The inhibitory activity of **Jak-IN-19** and comparator compounds against the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) is a critical determinant of their therapeutic efficacy and safety profiles. The half-maximal inhibitory concentration (IC₅₀) values from biochemical assays provide a direct measure of a compound's potency against its target enzymes.

Table 1: Biochemical IC₅₀ Values of JAK Inhibitors

Compound	JAK1 (nM)	JAK2 (nM)	JAK3 (nM)	TYK2 (nM)	Reference(s)
Jak-IN-19	63.1	158.5	>10000	1000	[2]
Ruxolitinib	3.3	2.8	428	19	[3][4][5][6]
Tofacitinib	112	20	1	-	[7][8]
Fedratinib	105	3	1002	-	[4][9]
Upadacitinib	43	120	2300	4700	[10][11]
Abrocitinib	29	803	>10000	1250	[12][13]

Note: The IC₅₀ values presented are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.

Cellular Activity

Cellular assays provide a more physiologically relevant measure of a compound's activity by assessing its ability to inhibit JAK-STAT signaling within a cellular context. The potency of **Jak-IN-19** was evaluated in peripheral blood mononuclear cells (PBMCs) and human lung fibroblasts (HLFs).

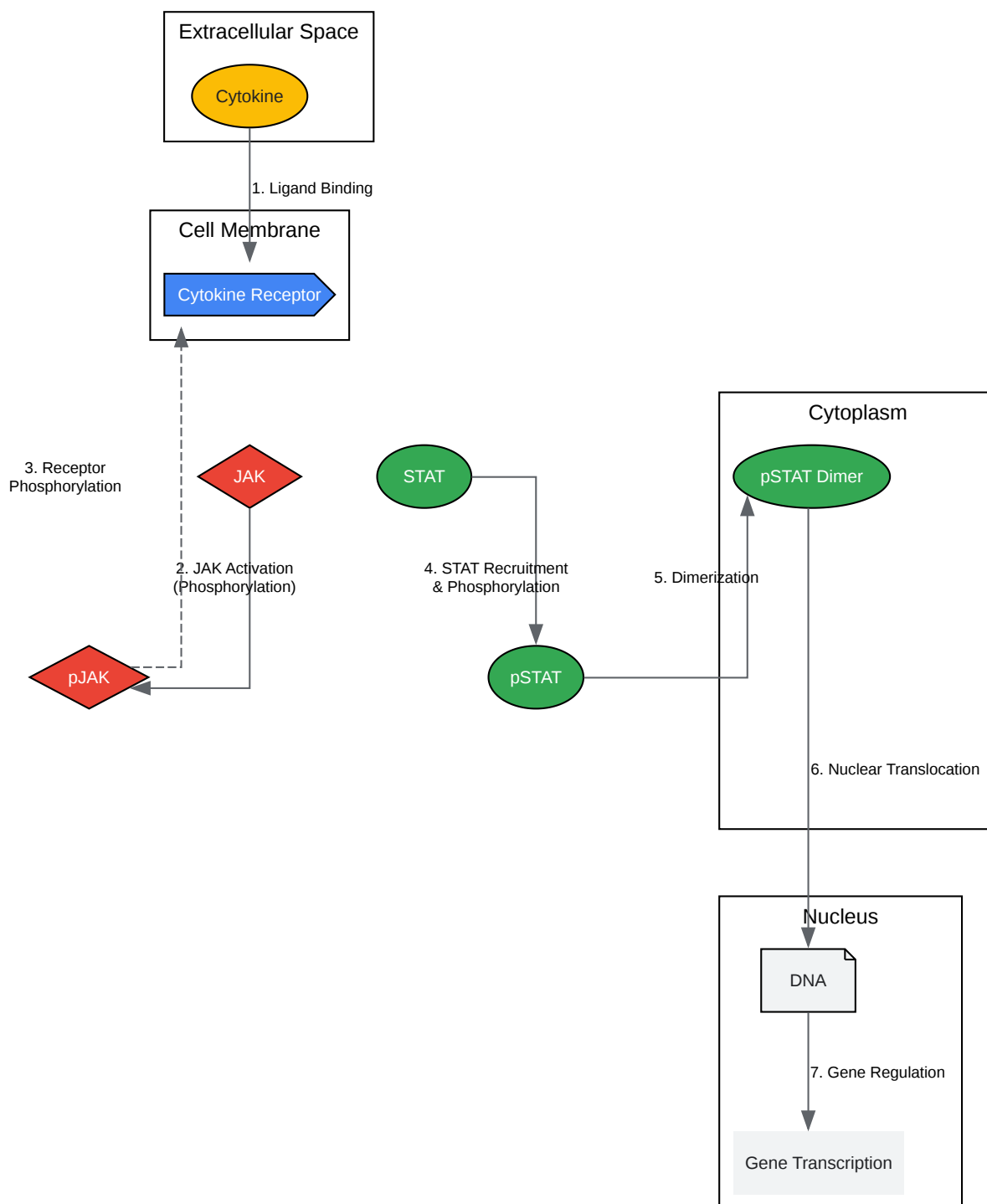
Table 2: Cellular IC₅₀ Values of JAK Inhibitors

Compound	Assay	IC50 (nM)	Reference(s)
Jak-IN-19	PBMC IFN γ pSTAT1	63.1	[2]
HLF Eotaxin	20.0	[2]	
Ruxolitinib	SET2 pSTAT5	14	[14]
Fedratinib	SET2 pSTAT5	672	[14]
Upadacitinib	IL-6 induced pSTAT3	-	[10]
Abrocitinib	IL-6 induced pSTAT1 (CD3+ T cells)	354	[15]
Tofacitinib	IL-2 induced pSTAT5	-	[8]

Note: Cellular IC50 values are highly dependent on the cell type, cytokine stimulus, and specific assay protocol. The data presented here are from different studies and are not a direct head-to-head comparison.

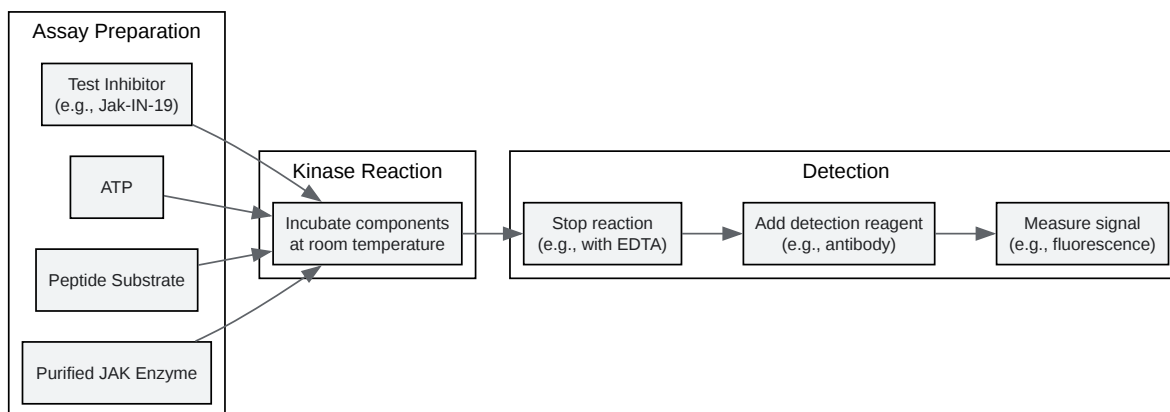
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the JAK-STAT signaling pathway and the general workflows for the biochemical and cellular assays cited in this guide.



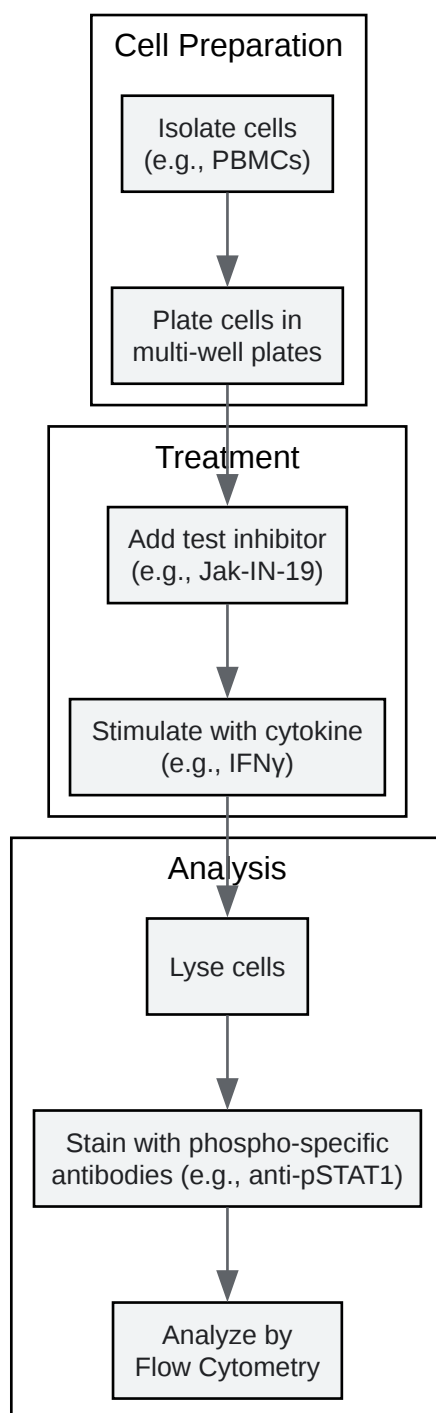
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Figure 1: Simplified JAK-STAT Signaling Pathway.



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Figure 2: General Workflow for a Biochemical Kinase Assay.



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Figure 3: General Workflow for a Cellular pSTAT Assay.

Experimental Protocols

Biochemical Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the IC₅₀ values of JAK inhibitors in a biochemical assay.

- Reagents and Materials:
 - Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
 - Peptide substrate (e.g., a biotinylated peptide).
 - Adenosine triphosphate (ATP).
 - Test inhibitors (dissolved in DMSO).
 - Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
 - Stop solution (e.g., EDTA).
 - Detection reagents (e.g., streptavidin-conjugated donor beads and a phosphospecific antibody-conjugated acceptor bead for AlphaScreen assays).
- Procedure:
 - The kinase reaction is initiated by mixing the JAK enzyme, peptide substrate, and the test inhibitor at various concentrations in the assay buffer.
 - The reaction is started by the addition of ATP. The concentration of ATP is typically at or near its K_m value for the specific JAK enzyme to ensure competitive inhibition can be accurately measured.
 - The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).
 - The reaction is terminated by the addition of the stop solution.
 - Detection reagents are added, and the mixture is incubated to allow for signal development.

- The signal, which is proportional to the extent of substrate phosphorylation, is measured using a suitable plate reader.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT (pSTAT) Assay (General Protocol)

This protocol outlines a general procedure for measuring the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

- Reagents and Materials:
 - Primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line.
 - Cell culture medium.
 - Cytokine for stimulation (e.g., IFN γ for JAK1/JAK2 signaling, IL-2 for JAK1/JAK3 signaling).
 - Test inhibitors (dissolved in DMSO).
 - Fixation and permeabilization buffers.
 - Phospho-specific antibodies (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5) conjugated to a fluorophore.
 - Flow cytometer.
- Procedure:
 - Cells are plated in a 96-well plate and pre-incubated with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).
 - Cells are then stimulated with a pre-determined concentration of the appropriate cytokine to induce STAT phosphorylation.

- Following stimulation, the reaction is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.
- Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest.
- The level of pSTAT is quantified on a single-cell basis using a flow cytometer.
- The percentage of inhibition is calculated relative to the cytokine-stimulated control (no inhibitor), and IC50 values are determined from the dose-response curve.

Conclusion

This guide provides a comparative overview of the experimental data for **Jak-IN-19** and several other JAK inhibitors. The biochemical and cellular data presented in the tables offer a quantitative basis for comparing the potency and selectivity of these compounds. The provided signaling pathway and workflow diagrams, along with the detailed experimental protocols, are intended to enhance the reproducibility and understanding of these key experiments. As with any comparative analysis based on data from multiple sources, it is important to consider the potential for inter-assay variability. For a definitive head-to-head comparison, these inhibitors should be evaluated concurrently in the same assays under identical conditions. Nevertheless, the information compiled in this guide serves as a valuable resource for researchers in the field of JAK inhibitor development.

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